Lactosyl Rasagline Lactosyl Rasagline
Brand Name: Vulcanchem
CAS No.:
VCID: VC0200629
InChI:
SMILES:
Molecular Formula: C₂₄H₃₃NO₁₀
Molecular Weight: 495.52

Lactosyl Rasagline

CAS No.:

Cat. No.: VC0200629

Molecular Formula: C₂₄H₃₃NO₁₀

Molecular Weight: 495.52

* For research use only. Not for human or veterinary use.

Lactosyl Rasagline -

Specification

Molecular Formula C₂₄H₃₃NO₁₀
Molecular Weight 495.52

Introduction

Chemical Structure and Properties

Lactosyl Rasagiline is a modified form of rasagiline that incorporates a lactosyl group attached to the parent compound. According to PubChem data, Lactosyl Rasagiline (CID 169442829) has a molecular weight of approximately 495.5 g/mol and a molecular formula of C24H33NO10 .

The chemical structure of Lactosyl Rasagiline features the core indane structure of rasagiline with the addition of a lactosyl moiety. The IUPAC name is (2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[[(1R)-2,3-dihydro-1H-inden-1-yl]-prop-2-ynylamino]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol .

Key physical and chemical properties of Lactosyl Rasagiline include:

PropertyValueReference
Molecular Weight495.5 g/mol
Hydrogen Bond Donor Count7
Hydrogen Bond Acceptor Count11
Rotatable Bond Count7
Topological Polar Surface Area173 Ų
XLogP3-AA-2
Defined Atom Stereocenter Count11

Relationship to Rasagiline

To understand Lactosyl Rasagiline, it's essential to comprehend its parent compound. Rasagiline is a selective, irreversible monoamine oxidase B (MAO-B) inhibitor widely used in treating Parkinson's disease. It functions by inhibiting the breakdown of dopamine in the brain, thereby increasing dopamine levels and helping to manage Parkinsonian symptoms .

The structural modification in Lactosyl Rasagiline—the addition of a lactosyl group—potentially enhances certain properties of the parent compound:

  • The lactosyl modification may improve solubility and bioavailability.

  • The addition of the sugar moiety potentially alters the compound's pharmacokinetic profile.

  • The modification might enhance the compound's ability to cross the blood-brain barrier or target specific tissues.

While rasagiline is metabolized to aminoindan, a non-amphetamine compound , the metabolic pathway of Lactosyl Rasagiline may differ due to its structural modifications.

Pharmacological Activity

The pharmacological activity of Lactosyl Rasagiline builds upon the established mechanisms of rasagiline while potentially offering unique advantages.

MAO-B Inhibition

Like its parent compound, Lactosyl Rasagiline likely exhibits selective inhibition of MAO-B, which plays a crucial role in the degradation of dopamine in the brain. This inhibition increases dopamine levels in the striatum, potentially alleviating motor symptoms associated with Parkinson's disease .

Neuroprotective Effects

Rasagiline possesses neuroprotective properties beyond MAO-B inhibition, and these effects may extend to Lactosyl Rasagiline. The neuroprotective mechanisms include:

  • Activation of anti-apoptotic proteins such as Bcl-2

  • Inhibition of mitochondrial permeability transition pore opening

  • Antioxidant activity reducing reactive oxygen species

Rasagiline has shown neuroprotective effects in various models of neurodegeneration, and Lactosyl Rasagiline may potentially enhance these effects through its modified structure.

Research Applications

Lactosyl Rasagiline has several potential research applications that extend beyond the established uses of rasagiline:

Proteomics and Metabolic Studies

The isotopically labeled version (Lactosyl Rasagiline-13C3) is particularly valuable for:

  • Tracking metabolic pathways in biological systems

  • Protein binding studies

  • Pharmacokinetic analyses requiring stable isotope labeling

Drug Delivery System Development

The lactosyl modification potentially enables:

  • Enhanced targeted delivery to specific tissues

  • Improved blood-brain barrier penetration

  • Modified release profiles for sustained therapeutic effects

Neurodegenerative Disease Research

Given rasagiline's established use in Parkinson's disease, Lactosyl Rasagiline holds promise for research in various neurodegenerative conditions:

  • Parkinson's disease models

  • Other movement disorders

  • Potential applications in conditions characterized by oxidative stress or mitochondrial dysfunction

Comparative Studies

An important comparative study examined rasagiline and selegiline in a model of Parkinson's disease produced by inhibition of the ubiquitin-proteasome system (UPS). This study found that while both compounds exhibited neuroprotective effects, rasagiline showed superior capability in restoring nigrostriatal degeneration and provided modest protection against UPS inhibition . These findings suggest that Lactosyl Rasagiline may inherit or potentially enhance these beneficial properties.

Synthesis Methods

The synthesis of Lactosyl Rasagiline typically involves several key steps, though specific methodologies may vary. A generalized synthesis approach would likely include:

  • Preparation of the rasagiline base structure

  • Activation of the lactosyl donor

  • Coupling reaction between the activated lactosyl donor and rasagiline

  • Purification steps to isolate the final product

For the isotopically labeled version (Lactosyl Rasagiline-13C3), additional considerations include incorporating the 13C-labeled precursors at the appropriate synthesis stage.

Pharmacokinetic Considerations

The pharmacokinetic profile of Lactosyl Rasagiline would likely differ from that of rasagiline due to the structural modifications. Based on the properties of rasagiline and the impact of lactosyl modifications, several predictions can be made:

  • Absorption: The larger molecular size and increased hydrophilicity from the lactosyl group may alter absorption patterns compared to rasagiline, which is rapidly absorbed with peak plasma concentration occurring at approximately 0.5 hours .

  • Distribution: Rasagiline has a volume of distribution of approximately 182-243 liters . The lactosyl modification may alter tissue distribution patterns.

  • Metabolism: While rasagiline is primarily metabolized by cytochrome P450-1A2 to form aminoindan , Lactosyl Rasagiline may undergo different metabolic pathways due to the lactosyl group, potentially affecting its half-life and clearance.

  • Elimination: Rasagiline is primarily eliminated through urine (62.6%) and secondarily through feces (21.8%) . The elimination pattern of Lactosyl Rasagiline may differ based on its altered physicochemical properties.

Future Research Directions

Several promising areas for future research on Lactosyl Rasagiline include:

  • Comparative pharmacokinetic studies against rasagiline to determine bioavailability advantages

  • Evaluation of blood-brain barrier penetration efficiency

  • Assessment of neuroprotective potency in various in vitro and in vivo models

  • Investigation of potential applications beyond Parkinson's disease

  • Development of optimized drug delivery systems utilizing the lactosyl modification

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator